Cas no 326006-77-3 (4-formyl-2-methoxyphenyl furan-2-carboxylate)

4-Formyl-2-methoxyphenyl furan-2-carboxylate is a specialized organic compound featuring both aldehyde and ester functional groups, making it a versatile intermediate in synthetic chemistry. Its structure combines a formyl-substituted methoxyphenyl moiety with a furan-2-carboxylate ester, offering unique reactivity for applications in pharmaceuticals, agrochemicals, and material science. The presence of the formyl group allows for further derivatization, while the methoxy and furan components enhance stability and electronic properties. This compound is particularly useful in cross-coupling reactions, heterocyclic synthesis, and as a precursor for bioactive molecules. Its well-defined structure ensures consistent performance in complex synthetic pathways.
4-formyl-2-methoxyphenyl furan-2-carboxylate structure
326006-77-3 structure
Product Name:4-formyl-2-methoxyphenyl furan-2-carboxylate
CAS No:326006-77-3
MF:C13H10O5
MW:246.215504169464
MDL:MFCD01005855
CID:1067386
PubChem ID:703199
Update Time:2025-06-13

4-formyl-2-methoxyphenyl furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Formyl-2-methoxyphenyl 2-furoate
    • 4-formyl-2-methoxyphenyl furan-2-carboxylate
    • Oprea1_205491
    • SR-01000080317-1
    • (4-formyl-2-methoxyphenyl) furan-2-carboxylate
    • SR-01000080317
    • Furan-2-carboxylic acid 4-formyl-2-methoxy-phenyl ester
    • CS-0307466
    • 2-Furancarboxylic acid, 4-formyl-2-methoxyphenyl ester
    • Z56812786
    • AKOS000115219
    • EN300-01049
    • 4-(2-furoyloxy)-3-methoxybenzaldehyde
    • BBL015509
    • 4-formyl-2-methoxyphenylfuran-2-carboxylate
    • MFCD01005855
    • ALBB-001409
    • STK027720
    • G42924
    • KSOOHBRTOATAMA-UHFFFAOYSA-N
    • VS-04942
    • 326006-77-3
    • F0354-0003
    • Oprea1_730352
    • MDL: MFCD01005855
    • Inchi: 1S/C13H10O5/c1-16-12-7-9(8-14)4-5-10(12)18-13(15)11-3-2-6-17-11/h2-8H,1H3
    • InChI Key: KSOOHBRTOATAMA-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC=CO1)=O)C1C=CC(C=O)=CC=1OC

Computed Properties

  • Exact Mass: 246.05282342g/mol
  • Monoisotopic Mass: 246.05282342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 65.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 443.5±40.0 °C at 760 mmHg
  • Flash Point: 222.0±27.3 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

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(CAS:326006-77-3)4-formyl-2-methoxyphenyl furan-2-carboxylate
Order Number:A1151248
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:15
Price ($):270.0
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Additional information on 4-formyl-2-methoxyphenyl furan-2-carboxylate

Chemical Profile of 4-formyl-2-methoxyphenyl furan-2-carboxylate (CAS No: 326006-77-3)

4-formyl-2-methoxyphenyl furan-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 326006-77-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of furan derivatives, characterized by a five-membered oxygen-containing heterocycle, and it incorporates both formyl and methoxy functional groups, making it a versatile intermediate for further chemical modifications.

The molecular structure of 4-formyl-2-methoxyphenyl furan-2-carboxylate consists of a furan ring substituted at the 2-position with a methoxy group and at the 4-position with a formyl group. This specific arrangement of functional groups provides unique reactivity patterns that make it valuable in the synthesis of more complex molecules. The presence of the formyl group (CHO) at the 4-position allows for condensation reactions, such as Schiff base formation, while the methoxy group (OCH₃) can participate in etherification or nucleophilic substitution reactions. These properties have made 4-formyl-2-methoxyphenyl furan-2-carboxylate a useful building block in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, there has been growing interest in 4-formyl-2-methoxyphenyl furan-2-carboxylate due to its potential applications in medicinal chemistry. Furan derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of 4-formyl-2-methoxyphenyl furan-2-carboxylate suggest that it may interact with biological targets in ways that could lead to therapeutic benefits. For instance, the formyl group can serve as a probe for studying enzyme binding mechanisms, while the methoxy group can be used to modulate pharmacokinetic properties.

One of the most compelling aspects of 4-formyl-2-methoxyphenyl furan-2-carboxylate is its utility as a precursor in the synthesis of more complex heterocyclic compounds. Researchers have utilized this compound to develop novel scaffolds for drug discovery programs. For example, by reacting 4-formyl-2-methoxyphenyl furan-2-carboxylate with various nucleophiles, such as amines or thiols, chemists can generate Schiff bases or thioamides, respectively. These derivatives have been explored for their potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase.

Recent studies have also highlighted the role of 4-formyl-2-methoxyphenyl furan-2-carboxylate in the development of metal-based drug candidates. The ability of transition metals to coordinate with oxygen-containing heterocycles has been exploited to create catalysts or therapeutic agents. For instance, complexes formed between 4-formyl-2-methoxyphenyl furan-2-carboxylate and transition metals like ruthenium or platinum have shown promise in photodynamic therapy and chemotherapy applications. The formyl group's ability to participate in coordination chemistry while maintaining its reactivity towards nucleophiles makes it an ideal candidate for such studies.

The synthetic methodologies for preparing 4-formyl-2-methoxyphenyl furan-2-carboxylate have also seen significant advancements. Modern synthetic strategies often involve catalytic processes that enhance efficiency and minimize waste. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce new substituents onto the furan ring without compromising regioselectivity. Additionally, green chemistry principles have been applied to develop solvent-free or aqueous-phase reactions for synthesizing this compound.

In conclusion,4-formyloxyphenoxyfuranic acid (CAS No: 326006-77-3) represents a fascinating compound with diverse applications in pharmaceutical research and industrial chemistry. Its unique structural features and reactivity patterns make it an invaluable intermediate for designing new drugs and materials. As research continues to uncover new synthetic routes and biological activities,4-formyloxyphenoxyfuranic acid (CAS No: 326006-77-3) is poised to play an increasingly important role in advancing chemical innovation across multiple disciplines.

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(CAS:326006-77-3)4-formyl-2-methoxyphenyl furan-2-carboxylate
A1151248
Purity:99%
Quantity:5g
Price ($):270.0
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